7-Azido-1-heptanamine
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Overview
Description
7-Azido-1-heptanamine is an organic compound characterized by the presence of an azido group (-N₃) attached to a heptanamine chain. This compound is typically a white crystalline solid and is known for its sensitivity to light and heat . It is used primarily as a reagent in organic synthesis and as a research tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Azido-1-heptanamine can be synthesized through the reaction of heptanamine with 7-chloroheptanoyl fluoride. This process involves several steps and the use of specific reagents to achieve the desired product . The reaction conditions typically require careful control of temperature and pH to ensure the stability of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the sensitive azido group.
Chemical Reactions Analysis
Types of Reactions
7-Azido-1-heptanamine undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Hydrogenolysis: Uses hydrogen gas and a catalyst such as palladium on carbon.
Staudinger Reaction: Involves the use of triphenylphosphine and water.
Cycloaddition: Often employs copper (I) catalysts for regioselective reactions.
Major Products
Reduction: Produces primary amines.
Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
7-Azido-1-heptanamine is utilized in various fields of scientific research:
Chemistry: Used as a reagent in the synthesis of heterocycles and other nitrogen-containing compounds.
Biology: Employed in the study of biochemical pathways and as a precursor for bioactive molecules.
Industry: Applied in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of 7-Azido-1-heptanamine primarily involves its reactivity as an azide. The azido group can release nitrogen gas upon activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds, facilitating the formation of new chemical bonds and enabling various synthetic transformations . The compound’s reactivity is harnessed in the synthesis of complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
7-Azido-1-octanamine: Similar structure but with an additional carbon in the chain.
6-Azido-1-hexanamine: Shorter chain length with similar reactivity.
Azidoalkanes: General class of compounds with varying chain lengths and similar azido functionality.
Uniqueness
7-Azido-1-heptanamine is unique due to its specific chain length and the positioning of the azido group, which influences its reactivity and applications. Its balance of chain length and functional group placement makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C7H16N4 |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
7-azidoheptan-1-amine |
InChI |
InChI=1S/C7H16N4/c8-6-4-2-1-3-5-7-10-11-9/h1-8H2 |
InChI Key |
VTHWVKRZWJBOTA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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